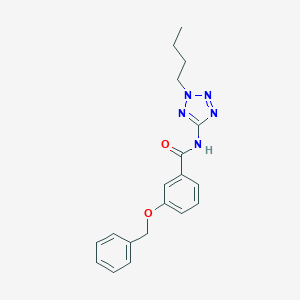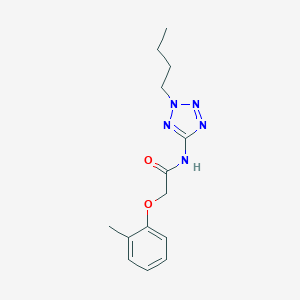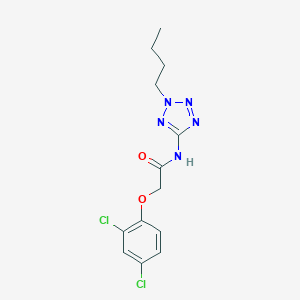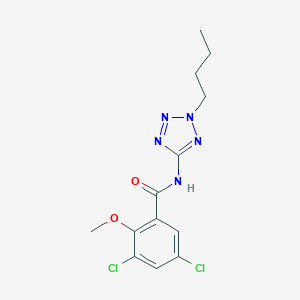![molecular formula C21H20N2O4 B244485 N-{3-[(3,4-dimethylbenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B244485.png)
N-{3-[(3,4-dimethylbenzoyl)amino]-4-methoxyphenyl}-2-furamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{3-[(3,4-dimethylbenzoyl)amino]-4-methoxyphenyl}-2-furamide, commonly known as DMF, is a chemical compound that has gained significant attention in the scientific community. DMF is a furan-based compound that has been synthesized using different methods, and its biochemical and physiological effects have been studied extensively.
作用機序
DMF exerts its therapeutic effects through different mechanisms. DMF has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in the regulation of antioxidant and anti-inflammatory responses. DMF has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), which is a key regulator of the inflammatory response. Furthermore, DMF has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
DMF has been shown to exhibit different biochemical and physiological effects. DMF has been shown to increase the levels of glutathione, which is an important antioxidant in the body. DMF has also been shown to decrease the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Furthermore, DMF has been shown to induce cell cycle arrest and apoptosis in cancer cells.
実験室実験の利点と制限
DMF has several advantages for lab experiments. DMF is readily available and can be synthesized using different methods. DMF is also stable under different experimental conditions, making it suitable for different assays. However, DMF has some limitations for lab experiments. DMF can be toxic at high concentrations, and its effects may vary depending on the cell type and experimental conditions.
将来の方向性
DMF has several potential applications in different fields, including medicine, agriculture, and industry. Future studies should focus on the optimization of DMF synthesis methods, the identification of new therapeutic targets, and the development of new DMF derivatives with improved pharmacological properties. Furthermore, future studies should investigate the potential application of DMF in different diseases, including neurodegenerative diseases, cardiovascular diseases, and metabolic disorders. Finally, future studies should investigate the potential application of DMF in agriculture, including the development of new DMF-based pesticides and herbicides.
合成法
DMF can be synthesized using different methods, including the reaction of 4-methoxyphenylamine with 3,4-dimethylbenzoyl chloride in the presence of sodium bicarbonate and furfurylamine. The reaction mixture is then refluxed for several hours, and the product is purified using column chromatography. Other methods of synthesis include the reaction of 4-methoxyphenylamine with 3,4-dimethylbenzoyl isocyanate in the presence of triethylamine and the reaction of 4-methoxyphenylamine with 3,4-dimethylbenzoyl cyanide in the presence of sodium methoxide.
科学的研究の応用
DMF has been extensively studied for its potential therapeutic applications. DMF has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. DMF has been used in the treatment of different diseases, including multiple sclerosis, psoriasis, and inflammatory bowel disease. DMF has also been studied for its potential application in the treatment of Alzheimer's disease, Parkinson's disease, and Huntington's disease.
特性
分子式 |
C21H20N2O4 |
|---|---|
分子量 |
364.4 g/mol |
IUPAC名 |
N-[3-[(3,4-dimethylbenzoyl)amino]-4-methoxyphenyl]furan-2-carboxamide |
InChI |
InChI=1S/C21H20N2O4/c1-13-6-7-15(11-14(13)2)20(24)23-17-12-16(8-9-18(17)26-3)22-21(25)19-5-4-10-27-19/h4-12H,1-3H3,(H,22,25)(H,23,24) |
InChIキー |
PWSOWLVLAZLDAO-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=C(C=CC(=C2)NC(=O)C3=CC=CO3)OC)C |
正規SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=C(C=CC(=C2)NC(=O)C3=CC=CO3)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-fluorobenzamide](/img/structure/B244405.png)
![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-5-bromo-2-methoxybenzamide](/img/structure/B244406.png)
![2-[(4-chlorophenyl)sulfanyl]-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B244407.png)
![N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B244408.png)





![4-tert-butyl-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B244420.png)
![4-methyl-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B244421.png)
![N-[4-(1,3-benzothiazol-2-yl)benzyl]pentanamide](/img/structure/B244422.png)
![N-[4-(1,3-benzothiazol-2-yl)benzyl]butanamide](/img/structure/B244423.png)
![3,5-dimethoxy-N-[4-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B244425.png)